(4Z)-2-(2,4-dibromophenyl)-5-methyl-4-(1-{[2-(pyridin-2-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-1-(2,4-DIBROMOPHENYL)-3-METHYL-4-(1-{[2-(PYRIDIN-2-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a dibromophenyl group, a pyridinyl group, and a pyrazolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-1-(2,4-DIBROMOPHENYL)-3-METHYL-4-(1-{[2-(PYRIDIN-2-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the dibromophenyl and pyridinyl intermediates, followed by their coupling with the pyrazolone core under controlled conditions. Common reagents used in these reactions include brominating agents, pyridine derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and aminoethylidene groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the dibromophenyl group, potentially converting it to a less brominated or debrominated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups at the bromine sites.
Scientific Research Applications
(4Z)-1-(2,4-DIBROMOPHENYL)-3-METHYL-4-(1-{[2-(PYRIDIN-2-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(2,4-DIBROMOPHENYL)-3-METHYL-4-(1-{[2-(PYRIDIN-2-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.
Comparison with Similar Compounds
- (4Z)-1-(2,4-DICHLOROPHENYL)-3-METHYL-4-(1-{[2-(PYRIDIN-2-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-1-(2,4-DIFLUOROPHENYL)-3-METHYL-4-(1-{[2-(PYRIDIN-2-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness: The uniqueness of (4Z)-1-(2,4-DIBROMOPHENYL)-3-METHYL-4-(1-{[2-(PYRIDIN-2-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its dibromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its dichloro and difluoro analogs. The presence of bromine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological efficacy.
Properties
Molecular Formula |
C19H18Br2N4O |
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Molecular Weight |
478.2 g/mol |
IUPAC Name |
2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H18Br2N4O/c1-12(22-10-8-15-5-3-4-9-23-15)18-13(2)24-25(19(18)26)17-7-6-14(20)11-16(17)21/h3-7,9,11,24H,8,10H2,1-2H3 |
InChI Key |
KAGLTFMPSVWQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)Br)Br)C(=NCCC3=CC=CC=N3)C |
Origin of Product |
United States |
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